2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-16(19-12-7-9-21-14(10-12)6-8-17-21)15-11-18-22(20-15)13-4-2-1-3-5-13/h1-6,8,11-12H,7,9-10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZOEANGRSKZFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=NN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization and advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Synthetic Pathways and Cyclization Reactions
The compound’s synthesis involves regioselective heterocyclization strategies. Key routes include:
Multicomponent Cyclocondensation
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Reactants : 3-Amino-1,2,4-triazole derivatives (e.g., 5a ), aromatic aldehydes (1 ), and cyclic ketones (e.g., 4,5,6,7-tetrahydropyridin-3-one) under solvent-free or catalytic conditions .
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Conditions : Heating (100–150°C) in polar aprotic solvents (DMF, MeCN) or acidic media (HOAc) with catalysts like InCl₃ or montmorillonite .
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Outcome : Forms the pyrazolo[1,5-a]pyridine core via tandem Knoevenagel-Michael-cyclization sequences. Substituents on the aldehyde influence regioselectivity (e.g., para-substituted aryl groups favor linear isomers) .
Table 1: Representative Cyclocondensation Conditions
Carboxamide Reactivity
The carboxamide group undergoes:
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Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis yields the corresponding carboxylic acid (2 ) .
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Nucleophilic Substitution : Reaction with alkyl/aryl halides (e.g., benzyl chloride) in DMF/K₂CO₃ yields N-alkylated derivatives (3 ).
Table 2: Carboxamide Derivatives
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 4 h | 2 (Carboxylic acid) | Intermediate for metal complexes |
| Alkylation | Benzyl chloride, K₂CO₃, DMF | 3 (N-Benzyl derivative) | Enhanced lipophilicity |
Pyrazolo-Pyridine Core Modifications
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Dehydrogenation : Treatment with DDQ or MnO₂ oxidizes the 4,5,6,7-tetrahydro ring to a fully aromatic pyrazolo[1,5-a]pyridine (4 ) .
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Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at the para position of the phenyl group yields nitro derivatives (5 ) .
Table 3: Ring-Modification Outcomes
| Reaction | Reagents | Product | Key Feature |
|---|---|---|---|
| Dehydrogenation | DDQ, CH₂Cl₂, rt, 12 h | 4 (Aromatic) | Enhanced π-conjugation |
| Nitration | HNO₃/H₂SO₄, 0°C | 5 (Nitroaryl) | Precursor for amine derivatives |
Biological Activity and Target Interactions
While direct pharmacological data for 1 is limited, structural analogs exhibit:
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Antimicrobial Activity : Pyrazolo-pyridines with sulfamoyl groups inhibit S. aureus and E. coli (MIC: 4–16 µg/mL) .
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Enzyme Inhibition : Carboxamide derivatives act as 5-lipoxygenase inhibitors (IC₅₀: 0.8 µM).
Spectroscopic Characterization
Stability and Degradation
Scientific Research Applications
2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two analogs from the evidence, focusing on structural features, physicochemical properties, and inferred applications.
Table 1: Structural and Physicochemical Comparison
Structural and Functional Divergences
- Core Heterocycle: The target’s 1,2,3-triazole differs from the isoxazole in and pyrimidine in . Triazoles exhibit stronger dipole moments and metabolic stability compared to isoxazoles, which may degrade more readily under acidic conditions .
- Substituent Effects : The phenyl group in the target compound increases lipophilicity compared to the methyl-substituted isoxazole in . In , the trifluoromethyl group enhances electronegativity and bioavailability, while the chlorophenyl moiety may improve membrane permeability .
Biological Activity
2-Phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of triazole derivatives which have shown promise in various pharmacological applications including anticancer and antimicrobial activities.
Structural Characteristics
The structural formula of the compound is represented as follows:
This structure features a triazole ring fused with a tetrahydropyrazolo moiety, which is known to influence its biological activity. The presence of phenyl and carboxamide groups further enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities. The following sections summarize key findings regarding the biological activity of this compound.
Anticancer Activity
Several studies have reported the anticancer potential of triazole derivatives. For instance:
- In Vitro Studies : The compound has demonstrated antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values indicate significant inhibition of cell growth at low concentrations ( ).
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 0.56 |
| HeLa | 10.0 |
These results suggest that the compound may interfere with microtubule dynamics or induce apoptosis in cancer cells.
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, which is critical for cell division ( ).
- G2/M Phase Arrest : Flow cytometry analysis has indicated that this compound can cause cell cycle arrest in the G2/M phase in HeLa cells ( ).
Antimicrobial Activity
Preliminary studies have also suggested potential antimicrobial properties against various pathogens. The structural motifs present in the triazole derivatives enhance their interaction with microbial enzymes and receptors.
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazole derivatives where this compound was included. The study found that modifications to the phenyl ring significantly affected antimicrobial potency ( ).
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that:
- The presence of electronegative substituents on the phenyl ring enhances biological activity.
- The triazole and tetrahydropyrazolo moieties are critical for maintaining activity against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
